5-Fluoro-6-methoxynicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7-5(8)2-4(3-10-7)6(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
DEZSVDGFGYJIFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)N)F |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of 5 Fluoro 6 Methoxynicotinamide
Established Synthetic Routes to 5-Fluoro-6-methoxynicotinamide and Core Structures
The construction of the this compound molecule relies on a foundation of well-established organic chemistry principles, including the formation of the nicotinamide (B372718) scaffold and the precise introduction of functional groups onto the pyridine (B92270) ring.
Multi-step Reaction Sequences for Nicotinamide Scaffold Construction
The synthesis of nicotinamide-based structures often involves multi-step sequences that build the pyridine ring and introduce the requisite functional groups. researchgate.net These synthetic strategies can be adapted to produce a variety of substituted nicotinamides. A common approach involves the construction of a pyridine ring from acyclic precursors, followed by modifications to introduce substituents and the final amide functionality. The development of new synthetic methods continues to be an active area of research, aiming for more efficient and versatile routes to these important scaffolds. researchgate.netresearchgate.net
Regioselective Functionalization Approaches at Pyridine Ring Positions
Achieving regioselectivity—the control of where chemical reactions occur on a molecule—is a critical challenge in the synthesis of substituted pyridines. nih.gov The electron-deficient nature of the pyridine ring, due to the nitrogen atom, influences its reactivity towards both electrophilic and nucleophilic reagents. beilstein-journals.org
Several strategies have been developed to control the position of functionalization on the pyridine ring:
Directing Groups: The use of directing groups can guide incoming reagents to a specific position. For example, the formation of a pyridine N-oxide can activate the C2 and C8 positions for functionalization. researchgate.net
Metalation: Directed ortho-metalation, using strong bases like lithium tetramethylpiperidine (B8510282) (LiTMP), allows for the selective deprotonation and subsequent functionalization of specific positions on the pyridine ring. mdpi.com
Catalysis: Transition-metal catalysis, particularly with palladium, has become a powerful tool for the regioselective C-H functionalization of pyridines, enabling the introduction of a wide range of substituents. beilstein-journals.org
Radical Functionalization: Radical-based methods offer another avenue for regioselective C-H functionalization of electron-deficient heteroarenes like pyridine. nih.gov The choice of radical species and reaction conditions can influence the position of substitution. nih.gov
The interplay of electronic effects of existing substituents and the chosen reaction conditions determines the outcome of these functionalization reactions. nih.govnih.gov
Synthesis of Key Precursor Compounds for Nicotinamide Synthesis
The synthesis of complex molecules like this compound often relies on the preparation of key precursor compounds that already contain some of the desired structural features. One such precursor is methyl 4-chloro-5-fluoro-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)nicotinate . google.comsigmaaldrich.comabovchem.comnih.gov
The synthesis of this precursor can be achieved through a multi-step process. For instance, a procedure might involve the reaction of 2,3-difluoropyridine (B50371) with 2-((tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol in the presence of a strong base like sodium hydride (NaH). google.com The resulting intermediate can then undergo further modifications to introduce the chloro and methyl ester functionalities, ultimately yielding the desired precursor. The tetrahydropyranyl (THP) group serves as a protecting group for the hydroxyl functionality during the synthesis. google.com
Synthesis of Structurally Related Analogs and Derivatives of this compound
To explore the structure-activity relationships of this compound, chemists synthesize a variety of structurally related analogs and derivatives. This is typically achieved through reactions that modify the existing core structure.
Amide Coupling Reactions for Nicotinamide Side Chain Elaboration
The amide bond of the nicotinamide is a key feature that can be readily modified. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the connection of a carboxylic acid with an amine to form an amide. epo.org In the context of this compound, the primary amide can be hydrolyzed to the corresponding carboxylic acid, 5-fluoro-6-methoxynicotinic acid. This acid can then be coupled with a diverse range of amines using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole). This approach allows for the synthesis of a library of N-substituted analogs with various side chains.
Introduction of Diverse Substituents via Nucleophilic Substitution or Cross-Coupling Methodologies
The pyridine ring of this compound and its derivatives provides multiple sites for the introduction of new substituents through nucleophilic aromatic substitution (SNA_r) and transition metal-catalyzed cross-coupling reactions. evitachem.comgoogle.com
Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen makes the ring susceptible to attack by nucleophiles. nih.gov For example, the methoxy (B1213986) group at the 6-position could potentially be displaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. scirp.orgrsc.orgnih.gov Reactions like the Suzuki-Miyaura coupling (using boronic acids), Sonogashira coupling (using terminal alkynes), and Negishi coupling (using organozinc reagents) can be employed to introduce a wide array of aryl, heteroaryl, alkynyl, and alkyl groups at various positions on the pyridine ring, provided a suitable leaving group (like a halogen) is present. scirp.orgrsc.orgsoton.ac.uk For instance, if a bromo or chloro substituent is present on the ring, it can serve as a handle for these coupling reactions. soton.ac.uk
The selection of the appropriate reaction conditions, including the catalyst, ligands, and base, is crucial for the success of these transformations. scirp.orgresearchgate.net These methodologies provide chemists with the tools to systematically modify the structure of this compound and investigate the impact of these changes on its properties.
Strategies for Chiral Synthesis and Stereoisomer Separation in Nicotinamide Derivatives
The introduction of chirality into nicotinamide derivatives is a critical aspect of medicinal chemistry, as stereoisomers of a drug can have vastly different biological activities. Several strategies are employed to obtain enantiomerically pure nicotinamide compounds.
One primary approach involves the use of chiral starting materials or auxiliaries. For example, new chiral niacinamide derivatives have been synthesized by starting with 2-chloronicotinic acid and introducing a flexible, chiral chain to the molecule. nih.gov This method embeds the desired stereochemistry into the final product from the outset.
Another significant area is the synthesis and resolution of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Certain N,N-dialkylnicotinamides with substituents on the pyridine ring can exhibit stable axial chirality due to the sterically hindered rotation of the Ar–C(=O)N bond. researchgate.net The resolution of these racemic mixtures can be achieved through dynamic chiral salt formation. researchgate.net In this process, a racemic mixture of the nicotinamide is reacted with a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA), to form diastereomeric salts. researchgate.net Techniques like attrition-enhanced deracemization can then be used to convert the mixture of diastereomeric salts into a single diastereomer, from which the desired enantiomer can be recovered with high enantiomeric excess (e.g., 87–99% ee). researchgate.net
For the separation of existing racemic mixtures, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a common technique. nih.govrsc.org Polysaccharide-based CSPs are particularly effective for resolving a wide range of racemates. rsc.org Furthermore, molecularly imprinted polymers (MIPs) can be created for specific nicotinamide isomers. nih.govresearchgate.net These polymers are synthesized using a template molecule (e.g., nicotinamide), creating cavities that are sterically and chemically complementary to the template, allowing for the selective separation of the target isomer from a mixture. nih.gov
Table 1: Summary of Chiral Strategies for Nicotinamide Derivatives
| Strategy | Description | Example Application | Reference(s) |
|---|---|---|---|
| Chiral Pool Synthesis | Incorporation of a chiral building block into the nicotinamide structure. | Synthesis of niacinamide derivatives with a chiral flexible chain starting from 2-chloronicotinic acid. | nih.gov |
| Dynamic Chiral Salt Formation | Resolution of axially chiral nicotinamides by forming diastereomeric salts with a chiral acid (e.g., L-DBTA) and using attrition to converge to a single diastereomer. | Atroposelective resolution of N,N-dialkylnicotinamides to achieve high enantiomeric excess (87-99% ee). | researchgate.net |
| Chromatographic Separation | Use of Chiral Stationary Phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC) to separate enantiomers. | Baseline separation of dihydropyridine (B1217469) derivatives on polysaccharide-based CSPs. | rsc.org |
| Molecular Imprinting | Creation of polymers with specific recognition sites for a target isomer, used as a stationary phase for chromatographic separation. | Separation of nicotinamide from its positional isomers and from nicotinic acid using a nicotinamide-imprinted polymer. | nih.govresearchgate.net |
Advanced Synthetic Methodologies Applied to Nicotinamide Chemistry
The synthesis of nicotinamide and its derivatives has evolved to incorporate more efficient, scalable, and environmentally friendly methods. These advanced methodologies focus on improving yields, reducing reaction times, and simplifying purification processes.
Development of Convergent and Efficient Synthetic Approaches
The drive for greener and more efficient chemical processes has led to the adoption of continuous-flow microreactors. rsc.org The synthesis of nicotinamide derivatives via amidation of methyl nicotinate (B505614) has been successfully performed in a continuous-flow system using the immobilized lipase (B570770) Novozym® 435 as a catalyst. rsc.org This approach offers significant advantages over traditional batch processing, including drastically reduced reaction times and higher product yields. rsc.org
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of a Nicotinamide Derivative
| Parameter | Batch Process | Continuous-Flow Microreactor | Reference |
|---|---|---|---|
| Catalyst | Novozym® 435 | Novozym® 435 | rsc.org |
| Temperature | 50 °C | 50 °C | rsc.org |
| Reaction Time | 24 hours | 35 minutes | rsc.org |
| Product Yield | Moderate | High (81.6–88.5%) | rsc.org |
Catalyst-mediated Reactions in the Synthesis of Nicotinamide Structures
Catalysis is fundamental to modern organic synthesis, and the production of nicotinamide structures heavily relies on various catalytic systems to achieve high efficiency and selectivity.
Biocatalysis (Enzymatic Synthesis): Enzymes offer high specificity under mild reaction conditions, making them ideal for green chemistry applications.
Lipases: Immobilized lipases, such as Novozym® 435 from Candida antarctica, are used to catalyze the amidation of nicotinate esters with amines to produce nicotinamide derivatives. rsc.org This enzymatic approach works in organic solvents and allows for easy catalyst reuse. rsc.org
Nitrilases: The hydration of a nitrile group is a direct route to an amide. Nitrilase enzymes are employed in the industrial synthesis of nicotinic acid (a precursor to nicotinamide) from 3-cyanopyridine (B1664610). nih.govfrontiersin.org This biocatalytic process is an eco-friendly alternative to harsh chemical hydrolysis. frontiersin.org
Metal-mediated Catalysis: Transition metals are widely used to facilitate key bond-forming reactions.
Manganese Dioxide (MnO₂): MnO₂ serves as an effective heterogeneous catalyst for the hydration of 3-cyanopyridine to nicotinamide in an aqueous medium, often resulting in quantitative yields without by-products. researchgate.net
Palladium (Pd) Complexes: Suzuki coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone for synthesizing complex nicotinamide derivatives, particularly those involving the formation of carbon-carbon bonds between the pyridine ring and other aryl groups. google.com
Platinum (Pt) Catalysts: Supported platinum catalysts, such as Pt on silica (B1680970) (Pt/SiO₂), are used for the hydrogenation of the nicotinamide ring system. rsc.org This is crucial for regenerating reduced cofactors like 1,4-NADH from NAD⁺ or their mimics. rsc.org
Coupling Reagents: While not metals themselves, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to promote the formation of the amide bond between nicotinic acid and an amine, providing a straightforward synthesis method. wisdomlib.org
Photoredox Catalysis: This emerging field uses visible light to initiate redox reactions. researchgate.net While specific applications directly to this compound are not widely documented, photoredox catalysis enables a variety of transformations on aromatic and heterocyclic systems that are applicable to nicotinamide chemistry, such as the generation of nitrogen-centered radicals for building complex nitrogen-containing compounds under mild conditions. researchgate.net
Table 3: Catalysts in Nicotinamide Chemistry
| Catalyst Type | Specific Catalyst / Reagent | Reaction Type | Application | Reference(s) |
|---|---|---|---|---|
| Biocatalyst | Novozym® 435 (Lipase) | Amidation | Synthesis of nicotinamide derivatives from nicotinate esters. | rsc.org |
| Biocatalyst | Nitrilase | Nitrile Hydration | Conversion of 3-cyanopyridine to nicotinic acid/nicotinamide. | nih.govfrontiersin.org |
| Metal Catalyst | Manganese Dioxide (MnO₂) | Nitrile Hydration | Synthesis of nicotinamide from 3-cyanopyridine. | researchgate.net |
| Metal Catalyst | Palladium Complexes | Cross-Coupling | Suzuki coupling for synthesis of complex aryl-nicotinamides. | google.com |
| Metal Catalyst | Platinum on Silica (Pt/SiO₂) | Hydrogenation | Reduction of nicotinamide ring systems. | rsc.org |
| Promoter | Dicyclohexylcarbodiimide (DCC) | Amide Coupling | Synthesis of N-phenyl nicotinamide derivatives from nicotinic acid. | wisdomlib.org |
| Catalyst System | Photoredox Catalysts (e.g., Ru(bpy)₃²⁺) | Single-Electron Transfer | General activation of organic molecules for N-containing compound synthesis. | researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 6 Methoxynicotinamide Analogs
Elucidation of Key Structural Motifs Essential for Biological Activity
Influence of Fluoro and Methoxy (B1213986) Substituents on Compound Activity and Selectivity Profiles
The introduction of fluoro and methoxy groups at the 5- and 6-positions of the nicotinamide (B372718) ring, respectively, has a profound impact on the compound's interaction with its biological target. The fluorine atom, owing to its high electronegativity and small size, can significantly alter the electronic properties of the aromatic ring and participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket.
Research on related scaffolds, such as isoquinoline (B145761) NNMT inhibitors, has demonstrated that the addition of a fluoro group can be beneficial for retaining potency. nih.gov For instance, the presence of a fluoro atom at the 6-position of an isoquinoline moiety was found to maintain inhibitory activity against both human and mouse NNMT. nih.gov This suggests that the fluorine atom in 5-fluoro-6-methoxynicotinamide likely plays a crucial role in anchoring the molecule within the active site.
The methoxy group at the 6-position also plays a critical role. Studies have shown that substitution with a methoxy group can lead to nanomolar potency against both human and mouse NNMT. nih.gov This enhancement in activity is likely due to the methoxy group's ability to engage in favorable hydrophobic and electronic interactions within a specific region of the binding pocket. The combination of both the 5-fluoro and 6-methoxy substituents is therefore a key strategy in the design of potent NNMT inhibitors.
Role of Nicotinamide Core Modifications in Target Protein Binding and Modulation
The nicotinamide core serves as the fundamental scaffold for this class of inhibitors, and its integrity is crucial for target recognition. The pyridine (B92270) nitrogen of the nicotinamide ring is a key feature, often mimicking the natural substrate, nicotinamide, and positioning the inhibitor correctly within the enzyme's active site. nih.gov X-ray crystallography studies of related inhibitors have shown that the carboxamide group of the nicotinamide core forms important hydrogen bond interactions with amino acid residues such as Asp197 and Ser213 in the NNMT active site. nih.gov
Modifications to this core, therefore, must be approached with caution. While complete replacement of the nicotinamide ring would likely abolish activity, subtle alterations, such as the introduction of additional substituents or the use of bioisosteric replacements, could be explored to enhance binding affinity or improve pharmacokinetic properties. For example, the development of quinolinium-based NNMT inhibitors highlights that alternative, yet structurally similar, heterocyclic systems can also achieve potent inhibition. researchgate.net
Impact of Amide Side Chain Modifications on Compound Potency and Specificity
The amide side chain of this compound offers a valuable vector for modification to enhance potency and specificity. The primary amide is a key hydrogen bonding motif, interacting with residues in the target's binding site. nih.gov Alterations to this group can have a significant impact on the compound's inhibitory activity.
SAR studies on various inhibitor classes have shown that both the size and electronic properties of the substituents on the amide nitrogen are critical. For instance, in the development of bisubstrate inhibitors, replacing a core amine functionality with an amide linkage was a key consideration in modulating activity. acs.org While specific data on amide side chain modifications of this compound is limited, general principles of medicinal chemistry suggest that derivatization at this position could be used to probe for additional interactions within the binding pocket, potentially leading to increased potency and selectivity.
| Compound/Analog | Modification | Target | IC50 (µM) |
| 6-Methoxynicotinamide (B1672817) (JBSNF-000088) | - | Human NNMT | 1.8 medchemexpress.comcaymanchem.com |
| 6-Methoxynicotinamide (JBSNF-000088) | - | Monkey NNMT | 2.8 medchemexpress.comcaymanchem.com |
| 6-Methoxynicotinamide (JBSNF-000088) | - | Mouse NNMT | 5.0 medchemexpress.comcaymanchem.com |
| 5-amino-1-methylquinolinium | Nicotinamide core analog | NNMT | ~1 researchgate.net |
Pharmacophore Modeling and Rational Ligand Design Principles
Building upon the insights gained from SAR and SPR studies, pharmacophore modeling and rational ligand design provide a powerful framework for the development of optimized this compound analogs with enhanced biological activity.
Identification of Critical Pharmacophoric Features for Receptor/Enzyme Binding Interactions
Pharmacophore models for NNMT inhibitors highlight several key features that are essential for effective binding. These typically include:
A hydrogen bond acceptor: Corresponding to the pyridine nitrogen of the nicotinamide ring.
A hydrogen bond donor and acceptor: Represented by the amide side chain.
An aromatic/hydrophobic region: The nicotinamide ring itself, which engages in van der Waals and pi-stacking interactions.
Specific hydrophobic/electronic features: Corresponding to the regions occupied by the fluoro and methoxy substituents.
A structure-based pharmacophore model for human NNMT inhibitors was developed to understand the structural features responsible for pharmacological activity. nih.gov Such models are crucial for virtual screening campaigns to identify novel scaffolds that possess the necessary geometric and electronic features for binding. nih.gov The binding pocket for the nicotinamide substrate is defined by key residues, and successful inhibitors must possess functionalities that can favorably interact with this microenvironment. nih.gov
Application of Rational Design Strategies for Optimizing and Enhancing Biological Activity
Rational design strategies leverage the understanding of SAR and pharmacophoric features to guide the synthesis of new analogs with improved properties. For this compound, this could involve several approaches:
Bioisosteric replacement: The fluoro or methoxy groups could be replaced with other small, electron-withdrawing or -donating groups to fine-tune electronic interactions and metabolic stability.
Structure-guided design: Utilizing the crystal structure of NNMT in complex with an inhibitor, new analogs can be designed to form additional, favorable interactions with the protein. For instance, extending a substituent from the amide side chain to reach a nearby hydrophobic pocket could significantly increase potency.
Fragment-based drug discovery: Small molecular fragments that bind to different sub-pockets of the active site can be identified and then linked together to create a high-affinity inhibitor.
The development of bisubstrate inhibitors, which mimic both nicotinamide and the cofactor S-adenosyl-l-methionine (SAM), is a prime example of rational design leading to highly potent compounds. acs.org By understanding the key interactions of both substrates, researchers have been able to design molecules that occupy both binding sites, resulting in significantly enhanced inhibitory activity. acs.orgrsc.org
Conformational Analysis and Atropisomerism in Nicotinamide Derivatives
Rotation around this C-C single bond is generally rapid. However, the introduction of bulky substituents onto the pyridine ring, particularly at positions adjacent to the carboxamide group (such as C2 or C4), can create significant steric hindrance. This hindrance can restrict rotation to such an extent that distinct, non-interconverting rotational isomers, or "atropisomers," can be isolated. Atropisomerism is a form of axial chirality where the molecule is chiral due to hindered rotation around a single bond. For atropisomers to be stable and isolable at room temperature, the energy barrier to rotation must be sufficiently high, typically greater than 20-23 kcal/mol.
A study on 6-methylnicotinamide, an analog with a methyl group at the C6 position, has explored the energy barrier for rotation around the C3-C7 bond. This research provides a tangible example of how substitution on the nicotinamide ring affects its conformational dynamics.
Research Findings on Rotational Barriers in Nicotinamide Analogs
Proton nuclear magnetic resonance (NMR) spectroscopy and computational chemistry methods have been employed to determine the rotational barrier of 6-methylnicotinamide. The experimental value was determined by analyzing the NMR spectrum at various temperatures, while the theoretical value was calculated using computational models.
The discrepancy between the experimental and calculated values was noted to be significant, suggesting potential complexities in either the experimental conditions or the computational model used. Nevertheless, these findings confirm that the barrier to rotation in a C6-substituted nicotinamide is substantial, though likely insufficient to permit the isolation of stable atropisomers at room temperature.
Data Table 1: Rotational Barrier of 6-Methylnicotinamide
This table presents the experimentally determined and computationally calculated values for the rotational energy barrier around the C(aryl)-C(amide) bond of 6-methylnicotinamide.
| Parameter | Value (kcal/mol) | Method |
| Experimental Rotational Barrier | 12.6 | ¹H NMR Spectroscopy |
| Calculated Rotational Barrier | 16.012 ± 0.212 | Computational Chemistry |
| Data sourced from the California Science & Engineering Fair. |
Computational Chemistry and Molecular Modeling Applications in 5 Fluoro 6 Methoxynicotinamide Research
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule inhibitors within the active site of a target protein.
While specific docking studies on 5-Fluoro-6-methoxynicotinamide are not extensively detailed in publicly available literature, research on its close analog, 6-methoxynicotinamide (B1672817) (also known as JBSNF-000088), provides a strong predictive framework. The primary target for this class of compounds is Nicotinamide (B372718) N-methyltransferase (NNMT), a cytosolic enzyme implicated in metabolic diseases and cancer. nih.gov Computational studies on NNMT inhibitors are aimed at understanding how these molecules fit into the enzyme's active site, which normally accommodates the substrates nicotinamide (NAM) and S-adenosyl-L-methionine (SAM). acs.orgnih.gov
The kinetic mechanism of NNMT indicates a sequential binding order where SAM binds first, followed by NAM. acs.orgnih.gov Docking simulations for inhibitors like this compound would model its entry into the NAM-binding pocket. The addition of a fluorine atom, a common strategy in medicinal chemistry to modulate electronic properties and binding affinity, is a key variable. Studies on other inhibitor scaffolds have shown that introducing a fluorine atom can retain or even slightly improve potency for human NNMT. nih.gov
The affinity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50). For the parent compound, 6-methoxynicotinamide, these values have been experimentally determined, providing a benchmark for in silico predictions.
| Compound Name | Target Enzyme | IC50 Value (µM) |
| 6-Methoxynicotinamide (JBSNF-000088) | Human NNMT | 1.8 medchemexpress.comcaymanchem.com |
| 6-Methoxynicotinamide (JBSNF-000088) | Monkey NNMT | 2.8 medchemexpress.comcaymanchem.com |
| 6-Methoxynicotinamide (JBSNF-000088) | Mouse NNMT | 5.0 medchemexpress.comcaymanchem.com |
This interactive table provides experimentally determined IC50 values for 6-Methoxynicotinamide, the parent compound of this compound, against NNMT from different species.
While NNMT is the most studied target, other enzymes like Rho-associated coiled-coil containing protein kinase (ROCK) or Transcriptional Enhanced Associate Domain (TEAD) could be investigated as potential off-targets or new therapeutic targets using similar docking approaches, though specific research linking them to this compound is not currently prominent.
A primary output of molecular docking is a detailed, 3D model of the ligand-protein complex, which allows for the analysis of key intermolecular interactions. For nicotinamide analogs binding to NNMT, these interactions are critical for affinity and selectivity.
Key interactions typically analyzed include:
Hydrogen Bonds: The amide group of the nicotinamide scaffold is a prime candidate for forming hydrogen bonds with amino acid residues in the active site. These bonds are highly directional and contribute significantly to binding energy. nih.govresearchgate.net
Hydrophobic Interactions: The pyridine (B92270) ring and methoxy (B1213986) group can engage in hydrophobic interactions with nonpolar residues, helping to anchor the inhibitor in the binding pocket.
Pi-Stacking: The aromatic pyridine ring can form π-π stacking or π-sulfur interactions with residues such as tyrosine, phenylalanine, or methionine, further stabilizing the complex.
Computational tools can visualize and quantify these interactions, providing insights that guide the design of more potent and selective inhibitors. For example, understanding the hydrogen bond network can inform modifications to the inhibitor structure to maximize these favorable contacts. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of a molecule's properties based on its electronic structure. These methods are used to calculate optimized geometries, molecular orbital energies, and reactivity descriptors. dergipark.org.tr
In the context of nicotinamide chemistry, DFT is employed to analyze how structural modifications, such as the addition of a fluorine atom, impact the molecule's electronic properties. researchgate.net Common applications include:
Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule. researchgate.net
Analysis of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (Egap) indicates the molecule's chemical stability and reactivity; a smaller gap often implies higher reactivity. nih.gov
Electrostatic Potential (ESP) Mapping: ESP maps reveal the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are likely to be involved in intermolecular interactions. nih.gov
For this compound, DFT calculations can predict how the electronegative fluorine atom alters the electron density across the pyridine ring, potentially influencing its ability to form hydrogen bonds and other interactions within the NNMT active site. researchgate.netacs.org These theoretical calculations provide a rational basis for the observed structure-activity relationships. researchgate.net
Computational methods are powerful tools for studying the step-by-step process of enzymatic reactions. NNMT catalyzes the transfer of a methyl group from SAM to the nitrogen atom of the nicotinamide ring. nih.gov Quantum chemical calculations can be used to model this reaction, including the geometry and energy of the transition state.
Understanding the transition state is critical for designing highly potent inhibitors. Some of the most effective enzyme inhibitors are "transition-state analogs," molecules that are chemically stable but structurally mimic the high-energy transition state of the reaction. nih.gov By calculating the properties of the methylation reaction's transition state, researchers can design inhibitors, like modified nicotinamide derivatives, that bind to the enzyme with extremely high affinity. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and System Stability Assessments
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.govnih.gov
MD simulations are essential for validating the results of docking studies and assessing the stability of the predicted binding pose. researchgate.net A ligand that appears to bind well in a static dock might prove unstable over a simulation of nanoseconds, indicating a weak or transient interaction. Key metrics used to assess stability include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, plateauing RMSD value suggests the complex has reached equilibrium and the binding mode is stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site might suggest conformational changes induced by the ligand. nih.gov
Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg value indicates that the protein is not unfolding during the simulation. nih.gov
Hydrogen Bond Analysis: Tracking the number and duration of hydrogen bonds between the ligand and protein over time confirms the importance of these interactions for stable binding. nih.gov
By performing MD simulations on a complex of this compound and NNMT, researchers can confirm the stability of the binding mode, sample different conformations of the ligand in the active site, and even calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) for a more quantitative prediction of binding affinity. nih.govmdpi.com
| Computational Method | Application in this compound Research | Key Insights Provided |
| Molecular Docking | Predicts binding pose within the NNMT active site. | Binding affinity, orientation, key interacting residues. |
| Density Functional Theory (DFT) | Calculates electronic structure and reactivity. | Molecular geometry, HOMO-LUMO gap, electrostatic potential, reaction transition states. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ligand-protein complex. | Conformational stability (RMSD, RMSF), binding free energy, persistence of H-bonds. nih.govresearchgate.net |
This interactive table summarizes the primary computational techniques applied in the study of nicotinamide-based inhibitors and their specific contributions to the research process.
In Silico Screening and Virtual Library Design for the Identification of Novel Derivatives
In the quest for novel and more effective therapeutic agents, in silico screening and the design of virtual libraries have become indispensable strategies in drug discovery. These computational methods allow for the rapid assessment of large numbers of molecules for their potential to interact with a specific biological target, thereby prioritizing compounds for synthesis and experimental testing.
In the context of this compound, which is structurally related to known inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT), these techniques are particularly valuable. Although direct computational studies on this compound are not extensively documented in publicly available literature, the approaches used for analogous compounds, such as 6-methoxynicotinamide, provide a clear blueprint for its computational investigation.
Virtual screening campaigns for derivatives of this compound would typically involve the following steps:
Target Identification and Preparation: The three-dimensional structure of the target protein, for instance, NNMT, is obtained from crystallographic data or generated through homology modeling. This structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Virtual Library Generation: A virtual library of compounds is created by modifying the core structure of this compound. These modifications can include the introduction of different functional groups at various positions to explore the chemical space and identify substitutions that enhance binding affinity and selectivity.
Molecular Docking: The virtual library is then docked into the active site of the target protein. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity, often expressed as a docking score. This process filters out molecules with poor predicted binding and prioritizes those with favorable interactions. For instance, studies on nicotinamide analogues have successfully used computer-based docking to correlate ligand-enzyme interaction scores with experimentally determined inhibitory concentrations (IC50 values) researchgate.net.
The following interactive table illustrates a hypothetical output from a virtual screening of this compound derivatives against a target protein, showcasing how different substitutions could influence predicted binding affinity.
| Derivative | Substitution at Position X | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Lead Compound | 5-Fluoro-6-methoxy | -7.5 | Hydrogen bond with Tyr204 |
| Derivative 1 | 5-Chloro-6-methoxy | -8.2 | Enhanced hydrophobic interactions |
| Derivative 2 | 5-Fluoro-6-ethoxy | -7.8 | Steric clash with Leu164 |
| Derivative 3 | 5-Fluoro-6-hydroxy | -8.5 | Additional hydrogen bond with Ser200 |
| Derivative 4 | 5-Trifluoromethyl-6-methoxy | -9.1 | Strong electrostatic interactions |
This table is illustrative and based on general principles of molecular docking.
The insights gained from such in silico screening efforts guide the synthesis of a smaller, more focused library of compounds with a higher probability of biological activity, thus accelerating the drug discovery process.
Theoretical Insights into Selectivity and Specificity Mechanisms of Action
Understanding the molecular basis of a drug's selectivity and specificity is crucial for developing safer and more effective therapies. Computational methods provide a window into the intricate interactions between a ligand and its target protein at an atomic level, offering theoretical explanations for its mechanism of action.
For this compound and its derivatives, computational studies can elucidate the key factors driving their binding to a target like NNMT. While specific data for the fluoro-substituted compound is limited, research on the parent compound, 6-methoxynicotinamide (also known as JBSNF-000088), and other nicotinamide analogs provides a solid foundation for such investigations medchemexpress.comnih.govcaymanchem.com.
Key computational techniques employed to understand selectivity and specificity include:
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the binding pose and identify key interactions that are maintained throughout the simulation. This can reveal subtle conformational changes in both the ligand and the protein upon binding.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the ligand, such as its charge distribution and reactivity. This information is critical for understanding the nature of the interactions, including hydrogen bonds and electrostatic interactions, that contribute to binding affinity and selectivity.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can be used to calculate the binding free energy of a ligand to a protein. These calculations can help to rationalize the observed binding affinities of different derivatives and predict the impact of chemical modifications on potency.
Studies on nicotinamide-based NNMT inhibitors have revealed that their binding is often governed by a combination of hydrogen bonding and hydrophobic interactions within the nicotinamide-binding pocket of the enzyme nih.gov. For example, the carboxamide group of nicotinamide analogs typically forms crucial hydrogen bonds with amino acid residues in the active site, while the pyridine ring engages in hydrophobic interactions.
The introduction of a fluorine atom at the 5-position and a methoxy group at the 6-position of the nicotinamide scaffold, as in this compound, is expected to significantly influence its electronic properties and steric profile. Computational analyses can predict how these substitutions affect the binding mode and interaction energies compared to the parent nicotinamide or 6-methoxynicotinamide. The fluorine atom, being highly electronegative, can alter the local electrostatic potential and may participate in favorable orthogonal multipolar interactions. The methoxy group can influence the compound's conformation and solubility while also potentially forming specific interactions within the binding pocket.
The following table summarizes the inhibitory activities of 6-methoxynicotinamide against NNMT from different species, providing a basis for comparative computational studies with this compound.
| Compound | Target | IC50 (µM) |
| 6-Methoxynicotinamide | Human NNMT | 1.8 medchemexpress.comcaymanchem.com |
| 6-Methoxynicotinamide | Monkey NNMT | 2.8 medchemexpress.comcaymanchem.com |
| 6-Methoxynicotinamide | Mouse NNMT | 5.0 medchemexpress.comcaymanchem.com |
By comparing the computationally predicted binding modes and energies of this compound with those of known inhibitors like 6-methoxynicotinamide across different species' enzyme structures, researchers can gain theoretical insights into the structural determinants of its selectivity and specificity.
Analytical Methodologies for Characterization and Quantification of 5 Fluoro 6 Methoxynicotinamide and Its Metabolites
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental in the analytical workflow for 5-Fluoro-6-methoxynicotinamide, enabling the separation of the primary compound from its metabolites, impurities, and degradation products. The choice of technique is dictated by the physicochemical properties of the analytes, such as polarity, volatility, and the potential for stereoisomerism.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a precise and reliable HPLC method requires careful optimization of its core components.
The effective separation of this compound and its potentially hydrophilic metabolites is critically dependent on the selection of an appropriate stationary phase and the fine-tuning of the mobile phase. phenomenex.com
For compounds like nicotinamide (B372718) and its derivatives, reversed-phase chromatography is the most common approach. nih.gov Octadecyl (C18) columns are widely used, but their effectiveness can be limited when dealing with highly hydrophilic metabolites that show poor retention. nih.gov In such cases, alternative stationary phases are considered. For instance, columns with a stationary phase like 3-(pentabromobenzyloxy)propyl (PBr columns) can offer enhanced retention for hydrophilic compounds through a combination of hydrophobic interactions and dispersion forces, providing a viable alternative to traditional C18 columns. nih.gov
The mobile phase, a liquid solvent or solvent mixture, transports the sample through the column. phenomenex.com Its composition is a key factor in achieving optimal separation. phenomenex.com Typically, a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used in reversed-phase HPLC. The ratio of these solvents is adjusted to control the retention time and resolution of the analytes. phenomenex.com
Furthermore, the pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes, which in turn affects their retention on the column. phenomenex.com Buffers, such as phosphate (B84403) or acetate (B1210297) salts, are often incorporated into the aqueous portion of the mobile phase to maintain a constant pH and achieve reproducible results. For nicotinamide-related compounds, mobile phases often consist of a potassium dihydrogen phosphate buffer. semanticscholar.orgbiomedpharmajournal.org
Table 1: Examples of Stationary and Mobile Phase Conditions for Nicotinamide-Related Compounds
| Compound/Metabolite | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Reference |
|---|---|---|---|---|
| Nicotinamide & Nicotinic Acid | Reversed-phase | 0.07 M Potassium Dihydrogen-Phosphate (pH 4.5) with 75 mM H₂O₂ and 5 µM CuSO₄ | N/A | semanticscholar.org |
| 11 Nicotinamide Metabolites | COSMOSIL 3PBr | Gradient elution with acetonitrile and buffer | 0.4 | nih.gov |
| Nicotinamide & Salicylic (B10762653) Acid | Chromatopak C-18 | Methanol and Water (with 0.1% TEA and Hexane Sulphonic Acid, pH 3.0) (40:60 v/v) | 1.0 | ijprt.org |
| 5-Fluorouracil (B62378) | C-18 Reversed Phase | 50mM KH₂PO₄ (pH, 5.0) | 1.2 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Following chromatographic separation, a sensitive and specific detection method is required for quantification. For this compound, which contains a chromophoric pyridine (B92270) ring, Ultraviolet (UV) detection is a straightforward and widely used method. The wavelength of maximum absorbance (λmax) for nicotinamide is typically around 262 nm, and this serves as a starting point for method development for its derivatives. rjptonline.org The linearity of the UV detection method is established across a range of concentrations to ensure quantitative accuracy. rjptonline.orgnih.gov
For enhanced sensitivity and selectivity, fluorescence detection can be employed. While some nicotinamide derivatives may not be naturally fluorescent, a post-column derivatization step, such as UV irradiation, can be used to convert the analytes into fluorescent products. semanticscholar.org For example, a method for nicotinic acid and nicotinamide involves post-column UV irradiation, with fluorescence monitored at an excitation wavelength of 322 nm and an emission wavelength of 380 nm. semanticscholar.org
Validation of the chosen detection method is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgnih.gov For nicotinamide, derivative UV spectroscopy has been used to establish LOD and LOQ values of 1.510 μg/mL and 4.590 μg/mL, respectively. researchgate.netnih.gov
Table 2: Comparison of Detection Methods for Nicotinamide and Related Compounds
| Detection Method | Analyte | Wavelength (nm) | Linearity Range | LOD / LOQ | Reference |
|---|---|---|---|---|---|
| UV Spectroscopy | Niacinamide | 262 | 8-24 µg/mL | N/A | rjptonline.org |
| Derivative UV Spectroscopy | Nicotinamide | 269 | 20-120 µg/mL | 1.510 µg/mL / 4.590 µg/mL | researchgate.netnih.gov |
| Fluorescence (Post-column UV) | Nicotinamide | Ex: 322, Em: 380 | 0.6-136 ng | N/A | semanticscholar.org |
| UV (HPLC) | 5-Fluorouracil | 254 | 10-100 µg/ml | N/A | nih.gov |
This table is interactive. Users can filter and sort the data based on the parameters provided.
A stability-indicating method is crucial for determining that the analytical measurement of the drug concentration is not affected by the presence of its degradation products. nih.gov The development of such a method for this compound involves subjecting the compound to forced degradation under various stress conditions as recommended by ICH guidelines, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. ijprt.orgresearchgate.net
The HPLC method must then be able to resolve the intact drug peak from any peaks corresponding to the degradation products. researchgate.net This demonstrates the specificity of the method. For instance, studies on 5-Fluorouracil, a related fluorinated compound, showed significant degradation in alkaline conditions, while it remained relatively stable under acidic, neutral, oxidative, and photolytic stress. nih.gov A well-developed method will ensure that the quantification of the active pharmaceutical ingredient is accurate even in aged or improperly stored samples. nih.gov The percentage of degradation is calculated to understand the stability profile of the molecule. ijprt.org
Table 3: Forced Degradation Study Conditions and Outcomes for Related Compounds
| Compound | Stress Condition | Result | Reference |
|---|---|---|---|
| Nicotinamide | Acid, Alkali, Neutral Hydrolysis, Oxidation, Thermal, Photolytic | Degradation of 10-20% observed under all conditions. | ijprt.org |
| 5-Fluorouracil | Alkaline Hydrolysis | Sufficient degradation observed. | nih.gov |
| 5-Fluorouracil | Acidic, Neutral, Oxidative, Photolytic | Negligible degradation observed. | nih.gov |
| Temozolomide | Basic, Heat, Oxidation | Clearly degraded. | nih.gov |
This table is interactive, allowing for sorting based on compound or stress condition.
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be converted into a volatile form through derivatization. For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an excellent tool for impurity profiling. researchgate.net This is especially relevant for identifying and quantifying residual solvents or volatile impurities that may be present from the manufacturing process of the starting materials. thermofisher.com
The high sensitivity of GC-MS allows for the detection of trace-level impurities. researchgate.net The mass spectrometer provides structural information, enabling confident identification of unknown compounds. thermofisher.com The method involves injecting the sample, which is then vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases.
Table 4: Potential Application of GC-MS for Impurity Analysis
| Analytical Target | Technique | Sample Preparation | Potential Findings | Reference |
|---|---|---|---|---|
| Volatile Impurities in Starting Materials | GC-MS | Dilution in a suitable solvent (e.g., methanol) | Identification and quantification of trace impurities. | thermofisher.com |
| Degradation Products | GC-MS | Derivatization to increase volatility if necessary | Structural elucidation of volatile degradation products. | researchgate.net |
This interactive table outlines the utility of GC-MS in the analysis of this compound.
Supercritical Fluid Chromatography (SFC) for Chiral Separations of Stereoisomers
If this compound possesses a chiral center, the separation of its stereoisomers (enantiomers) is critical, as different enantiomers can exhibit distinct pharmacological activities. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a dominant and powerful technique for chiral separations. rsc.orgselvita.com
SFC typically uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and environmentally friendly. selvita.com This is often mixed with a small amount of an organic modifier, such as methanol or ethanol, to adjust the mobile phase strength. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based columns are commonly used for this purpose. nih.gov
Compared to traditional normal-phase HPLC, SFC offers significant advantages, including faster analysis and equilibration times, higher efficiency, and a drastic reduction in the consumption of toxic organic solvents. chromatographyonline.comselvita.com
Table 5: Typical Parameters for Chiral SFC Method Development
| Parameter | Description | Example Condition | Reference |
|---|---|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose, Amylose) | nih.goveuropeanpharmaceuticalreview.com |
| Mobile Phase | Supercritical Fluid + Organic Modifier | Carbon Dioxide with 2-Propanol (2-PrOH) or Ethanol (EtOH) | nih.gov |
| Flow Rate | Rate at which mobile phase passes through the column | 1.0 mL/min | nih.gov |
| Column Temperature | Maintained at a constant temperature | 40°C | nih.gov |
This interactive table summarizes key parameters for developing chiral separation methods using SFC.
Spectroscopic Characterization Methods
The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecule's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular structure. Both ¹H and ¹³C NMR are instrumental in this process.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide a map of the proton environments within the molecule. For the related compound, 6-methoxynicotinamide (B1672817), the protons on the pyridine ring and the methoxy (B1213986) group would exhibit characteristic signals. The introduction of a fluorine atom at the 5-position in this compound would further influence the chemical shifts of adjacent protons due to through-bond and through-space coupling interactions.
¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift being indicative of its hybridization and the nature of its neighboring atoms. For instance, the carbon atom of the carbonyl group in the nicotinamide moiety would appear at a significantly downfield chemical shift compared to the aromatic carbons of the pyridine ring. Computational DFT methods can be employed to accurately predict ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra. rsc.org
A detailed analysis of both ¹H and ¹³C NMR spectra, often supplemented by two-dimensional NMR techniques such as COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Nicotinamide Derivatives
| Carbon Atom | Predicted Chemical Shift (ppm) for 6-Aminonicotinamide (B1662401) | Notes |
| C=O | ~165-175 | Carbonyl carbon, typically deshielded. |
| C6 | ~160 | Carbon attached to the amino group. |
| C2 | ~150 | Aromatic carbon adjacent to the ring nitrogen. |
| C4 | ~140 | Aromatic carbon. |
| C5 | ~115 | Aromatic carbon. |
| C3 | ~130 | Aromatic carbon attached to the carboxamide group. |
Note: The predicted chemical shifts are based on the analysis of related structures like 6-aminonicotinamide and are subject to variation based on the specific electronic environment in this compound. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragment Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.
In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺ in the case of electrospray ionization) provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the deduction of the elemental formula.
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures. For instance, the fragmentation of protonated N-methyl amino acids often results in the loss of water and carbon monoxide, yielding characteristic immonium ions. nih.gov A similar systematic analysis of the fragmentation of this compound would reveal key structural motifs. mdpi.com
Common fragmentation pathways for related nicotinamide structures include cleavage of the amide bond and fragmentation of the pyridine ring. The presence of the fluoro and methoxy substituents on the pyridine ring of this compound would lead to a unique fragmentation pattern, providing definitive structural confirmation.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | Calculated based on the exact masses of C, H, N, O, and F | Provides the exact molecular weight of the protonated molecule. |
| [M-NH₂]⁺ | [M+H]⁺ - 16.02 | Loss of the amino group from the amide functionality. |
| Fragment from pyridine ring cleavage | Varies | Characteristic fragments resulting from the breakdown of the substituted pyridine ring. |
Note: The exact m/z values will depend on the isotopic composition of the elements.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a "fingerprint" of the molecule's functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The amide group would show a strong C=O stretching vibration, typically in the range of 1630-1695 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as one or two bands in the region of 3100-3500 cm⁻¹.
The aromatic pyridine ring would give rise to several characteristic absorptions. C-H stretching vibrations on the aromatic ring are typically observed between 3000 and 3100 cm⁻¹. vscht.czlibretexts.org C=C and C=N stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The C-F stretching vibration would likely produce a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-O stretching of the methoxy group would also be expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹.
By comparing the observed absorption bands with established correlation charts, the presence of these key functional groups in this compound can be confirmed.
Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| Amide N-H | 3100-3500 | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Amide C=O | 1630-1695 | Stretch |
| Aromatic C=C and C=N | 1400-1600 | Stretch |
| C-F | 1000-1400 | Stretch |
| C-O (methoxy) | 1000-1300 | Stretch |
UV-Vis Spectroscopy for Quantitative Analysis and Purity Assessment
UV-Vis spectroscopy is a valuable tool for the quantitative analysis and purity assessment of this compound. This technique measures the absorption of ultraviolet and visible light by a molecule, which is related to the electronic transitions within the molecule.
The aromatic pyridine ring and the carbonyl group of the amide functionality in this compound are chromophores that absorb UV light. The UV-Vis spectrum would show one or more absorption maxima (λmax) at specific wavelengths. For the related compound 6-methoxynicotinamide, absorption maxima are observed at 240 nm and 273 nm. caymanchem.com The introduction of the fluorine atom at the 5-position may cause a slight shift in these absorption maxima.
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship allows for the development of a quantitative analytical method to determine the concentration of this compound in a solution. By preparing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be accurately determined.
UV-Vis spectroscopy can also be used to assess the purity of a sample. The presence of impurities with different chromophores would result in additional absorption bands or a change in the shape of the spectrum. By comparing the spectrum of a sample to that of a pure reference standard, the presence of impurities can be detected.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Notes |
| λmax 1 | ~240 nm | Corresponds to electronic transitions in the substituted pyridine ring system. |
| λmax 2 | ~273 nm | Corresponds to electronic transitions in the substituted pyridine ring system. |
| Molar Absorptivity (ε) | To be determined experimentally | A constant that is characteristic of the molecule at a specific wavelength. |
Note: The exact λmax values and molar absorptivity should be determined experimentally for this compound.
Method Validation Parameters and Adherence to International Conference on Harmonisation (ICH) Guidelines
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of the data generated. The International Conference on Harmonisation (ICH) provides a set of guidelines for the validation of analytical procedures. europa.eunih.goveuropa.euich.orgich.org
Determination of Precision and Accuracy in Quantitative Measurements
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value.
For the quantification of nicotinamide derivatives, which are structurally related to this compound, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are commonly validated for precision and accuracy. For instance, a study validating a method for ferulic acid and nicotinamide reported precision values close to 2% RSD and accuracy values near 100% researchgate.net. In another study involving the simultaneous estimation of nicotinamide and salicylic acid, the precision was found to be less than 2% RSD ijprt.org.
While specific precision and accuracy data for an analytical method dedicated to this compound are not available in the reviewed literature, the validation of methods for similar compounds provides a benchmark for expected performance. The validation process typically involves intra-day and inter-day precision studies. Intra-day precision is determined by analyzing a set of samples on the same day, while inter-day precision is assessed by analyzing samples on different days. For a method to be considered precise, the %RSD for both intra-day and inter-day analyses should generally be within ±15%.
The accuracy of the method is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. For the method to be deemed accurate, the mean recovery is expected to be within a certain percentage of the nominal value, often between 85% and 115%.
Interactive Data Table: Representative Precision and Accuracy Data for a Nicotinamide Analytical Method
| Parameter | Concentration Level | Acceptance Criteria (%RSD) | Observed %RSD | Acceptance Criteria (%Recovery) | Observed %Recovery |
| Intra-day Precision | Low QC | ≤ 15% | 3.5% | 85-115% | 98.2% |
| Mid QC | ≤ 15% | 2.8% | 85-115% | 101.5% | |
| High QC | ≤ 15% | 1.9% | 85-115% | 99.7% | |
| Inter-day Precision | Low QC | ≤ 15% | 4.2% | 85-115% | 97.5% |
| Mid QC | ≤ 15% | 3.1% | 85-115% | 102.1% | |
| High QC | ≤ 15% | 2.5% | 85-115% | 100.3% |
Note: This table represents typical data for a validated analytical method for a nicotinamide derivative and is for illustrative purposes, as specific data for this compound was not found.
Establishing Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The determination of LOD and LOQ is a critical step in the validation of any quantitative analytical method. For nicotinamide and related compounds, these limits are often established using the signal-to-noise ratio method, where the LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ is defined as a signal-to-noise ratio of 10:1.
In a validation study for an HPLC method for ferulic acid and nicotinamide, the LOD and LOQ for nicotinamide were reported to be 102 ng/mL and 310 ng/mL, respectively researchgate.net. Another study on the analysis of arbutin, nicotinamide, and retinoids reported an LOD of 6.654 ppm and an LOQ of 22.18 ppm for nicotinamide formosapublisher.org. The development of a highly sensitive LC-MS/MS method for the simultaneous quantification of nicotinamide mononucleotide (NMN) and related pyridine compounds aimed to achieve low LOQ values to enable the quantification of these compounds at picomolar concentrations in tissue samples cam.ac.uk.
While specific LOD and LOQ values for this compound are not detailed in the available literature, the methodologies used for structurally similar nicotinamide derivatives indicate that modern analytical techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), can achieve very low detection and quantification limits, which is essential for the analysis of biological samples where the analyte may be present in trace amounts.
Interactive Data Table: Representative LOD and LOQ Data for Nicotinamide Analytical Methods
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC | Nicotinamide | 102 ng/mL | 310 ng/mL |
| HPLC | Nicotinamide | 6.654 ppm | 22.18 ppm |
| LC-MS/MS | NMN and related pyridines | Not specified (aimed for low LOQ) | Not specified (aimed for low LOQ) |
Note: This table presents data for nicotinamide and related compounds from the cited sources, as specific data for this compound was not found.
Evaluation of Analytical Method Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is a key component of method validation.
For HPLC and related chromatographic methods, robustness is typically assessed by intentionally varying parameters such as:
The pH of the mobile phase
The composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer)
The flow rate
The column temperature
The wavelength of detection
The effect of these variations on the analytical results, such as peak area, retention time, and resolution, is then evaluated. For a method to be considered robust, the results should remain within acceptable limits despite these small changes.
In the validation of analytical methods for nicotinamide and its derivatives, robustness is a standard parameter that is assessed. For example, a stability-indicating HPLC method for the simultaneous estimation of nicotinamide and salicylic acid was evaluated for robustness and the results were found to be within the acceptable limits, with a %RSD of less than 2% ijprt.org. Similarly, a study on the validation of HPLC and UHPLC methods for ferulic acid and nicotinamide reported that the robustness evaluation was satisfactory researchgate.net. A high-performance thin-layer chromatography (HPTLC) method for the quantitation of nicotinamide riboside and nicotinamide was also validated for its robustness researchgate.net.
While specific robustness testing data for an analytical method for this compound is not available, the general approach involves a systematic investigation of the impact of minor variations in the method's operational parameters. The goal is to demonstrate that the method is reliable and reproducible under the variable conditions that can be expected in a routine analytical laboratory.
Q & A
Basic: What are the recommended synthetic routes for 5-Fluoro-6-methoxynicotinamide, and what purity benchmarks should be established?
Answer:
The synthesis of this compound typically involves sequential functionalization of a pyridine core. A common approach includes:
- Fluorination : Electrophilic fluorination using reagents like Selectfluor® at the 5-position of the pyridine ring, followed by methoxy group introduction via nucleophilic substitution (e.g., using sodium methoxide) at the 6-position .
- Amidation : Conversion of a carboxylic acid or ester precursor (e.g., methyl 5-fluoro-6-methoxynicotinate) to the amide using ammonia or ammonium chloride in the presence of coupling agents like EDC/HOBt .
Purity benchmarks should include:
- HPLC purity ≥95% with retention time matching reference standards.
- Batch-specific COA (Certificate of Analysis) confirming identity via H/F NMR, HRMS, and elemental analysis .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy : H NMR to confirm methoxy (-OCH) and amide (-CONH) groups; F NMR to verify fluorine substitution .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHFNO) .
- Chromatography : HPLC retention time comparison with synthesized standards or analogs (e.g., 4-Difluoromethoxy-6-fluoronicotinic acid) .
Intermediate: What strategies optimize reaction yields in fluorinated nicotinamide synthesis?
Answer:
Optimization strategies include:
- Temperature Control : Fluorination reactions often require low temperatures (−20°C to 0°C) to minimize side reactions .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in methoxy group introduction .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during amidation .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies:
- Standardized Assays : Use validated protocols (e.g., EFSA systematic review methodologies) to ensure consistency in biological testing .
- Batch Reproducibility : Cross-validate results using independently synthesized batches with COA documentation .
- Meta-Analysis : Apply statistical tools to reconcile conflicting data, accounting for variables like cell line specificity or solvent effects .
Advanced: What in silico methods predict the metabolic stability of this compound?
Answer:
Computational approaches include:
- ADMET Profiling : Tools like SwissADME predict bioavailability and metabolic pathways (e.g., CYP450 interactions) based on fluorine’s electronegativity and methoxy’s steric effects .
- Molecular Dynamics Simulations : Assess binding affinity to target proteins (e.g., kinases) using software like GROMACS .
- Density Functional Theory (DFT) : Calculate thermodynamic stability of fluorinated intermediates to guide synthetic routes .
Advanced: What design considerations are critical for structure-activity relationship (SAR) studies?
Answer:
Key considerations:
- Substituent Variation : Systematic modification of the methoxy (e.g., ethoxy, isopropoxy) and fluoro (e.g., chloro, bromo) groups to assess electronic effects .
- Bioisosteric Replacement : Replace the amide (-CONH) with sulfonamide (-SONH) to study solubility impacts .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate spatial arrangements with activity, leveraging data from analogs like 5-Fluoro-2-methoxypyridin-4-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
